molecular formula C22H24N4O3 B2943099 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035007-93-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2943099
CAS No.: 2035007-93-1
M. Wt: 392.459
InChI Key: NMVZQFZPPSWIIX-SOFGYWHQSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one features a conjugated α,β-unsaturated ketone (acryloyl) core linking a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl group. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-22(8-6-16-5-7-19-20(13-16)29-15-28-19)26-11-9-25(10-12-26)21-14-17-3-1-2-4-18(17)23-24-21/h5-8,13-14H,1-4,9-12,15H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZQFZPPSWIIX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic derivative that has attracted attention due to its potential biological activities. The structure features a benzo[d][1,3]dioxole moiety and a tetrahydrocinnoline-piperazine component, which may contribute to its pharmacological properties.

  • Molecular Formula : C₂₁H₂₃N₃O₃
  • Molecular Weight : 365.43 g/mol
  • IUPAC Name : (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The presence of the benzo[d][1,3]dioxole ring is often associated with enhanced anticancer properties due to its ability to interact with DNA and proteins involved in cell signaling pathways.
  • Neuroprotective Effects :
    • The piperazine and tetrahydrocinnoline components suggest potential neuroprotective effects. Research has indicated that compounds containing these moieties can modulate neurotransmitter systems and exhibit antioxidant properties.
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. This is consistent with findings related to other benzo[d][1,3]dioxole derivatives.

Anticancer Studies

A study evaluated the cytotoxicity of the compound on several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The results showed:

Cell LineIC50 (µM)
MCF-715.2
HeLa12.8

The compound induced apoptosis in MCF-7 cells as evidenced by increased levels of caspase-3 activity and PARP cleavage.

Neuroprotective Effects

In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide. The following parameters were measured:

ParameterControlTreatment (10 µM)
Cell Viability (%)7590
ROS Levels (µM)5.02.0
Caspase Activity (U/mL)10060

These results indicate a significant reduction in reactive oxygen species (ROS) levels and caspase activity in treated cells.

Antimicrobial Activity

The antimicrobial efficacy was assessed using the disk diffusion method against common pathogens:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

One notable case study involved the administration of a related compound in a clinical trial for patients with advanced cancer. The trial reported promising results in terms of tumor reduction and manageable side effects, suggesting that derivatives of this compound could be beneficial in therapeutic settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several piperazine-linked acryloyl derivatives. Key analogues include:

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(5-((E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one (Compound 12)

  • Substituents : Dual benzo[d][1,3]dioxole groups and a hydroxybenzyl-piperazine linker.
  • Activity : NF-κB inhibitor, induces Fas/CD95-dependent apoptosis (62% yield).

(E)-3-(2-Chlorophenyl)-1-(4-(4-(5-((E)-3-(2-chlorophenyl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one (Compound 13)

  • Substituents : Chlorophenyl groups enhance electron-withdrawing effects.
  • Activity : Improved cytotoxicity compared to Compound 12 (57% yield).

(E)-1-(4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one Substituents: Bulky bis(4-methoxyphenyl)methyl group on piperazine. Synthesis: Acid chloride coupling with piperazine (12-hour reaction, ethanol recrystallization).

(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenyl-1-piperazinyl)-2-propen-1-one Substituents: Simple phenyl-piperazine group. Note: Reduced steric hindrance may enhance solubility but lower target affinity.

Key Structural and Functional Differences

Feature Target Compound Compound 12 Compound 13 Ev11 Compound
Piperazine Substituent 5,6,7,8-Tetrahydrocinnolin-3-yl Hydroxybenzyl Hydroxybenzyl Bis(4-methoxyphenyl)methyl
Aromatic Group Benzo[d][1,3]dioxol-5-yl Benzo[d][1,3]dioxol-5-yl 2-Chlorophenyl Benzo[d][1,3]dioxol-5-yl
Electron Effects Electron-rich (dioxole) Electron-rich Electron-withdrawing (Cl) Electron-donating (OMe)
Biological Activity Not reported Apoptosis induction Enhanced cytotoxicity Not reported
Synthesis Yield Not reported 62% 57% Not reported
  • Tetrahydrocinnoline vs.
  • Chlorophenyl vs. Dioxole : Chlorine substituents (Compound 13) enhance cytotoxicity, likely due to increased electrophilicity and membrane permeability .

Research Findings and Implications

  • Activity Trends : Chlorine-substituted analogues (e.g., Compound 13) show superior cytotoxicity, suggesting electron-withdrawing groups enhance bioactivity .
  • Crystallography : SHELX software () is standard for resolving similar structures, confirming planar acryloyl conformations and hydrogen-bonding networks .
  • Metabolic Stability : Bulky substituents (e.g., bis(4-methoxyphenyl)methyl in ) may reduce metabolic clearance but increase molecular weight.

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